molecular formula C16H10F3NO2 B1362350 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 849021-37-0

2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone

Cat. No. B1362350
CAS RN: 849021-37-0
M. Wt: 305.25 g/mol
InChI Key: DSCUBZCFWVJMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone, or “BTE”, is a compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of different lab experiments and studies. BTE has been used in studies ranging from biochemical and physiological effects to synthesis methods and mechanisms of action. In

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone is involved in various synthesis processes, leading to the creation of novel compounds with potential applications. For instance, it is used in the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone, which is achieved by reacting with triethylamine under reflux conditions in ethanol, providing a method for synthesizing imidazo[2,1-b]benzoxazol-3-yl derivatives (Hatam Maarouf Halaleh Ahmadi Chalak Azimi, 2014).

Antimicrobial and Antifungal Activities

Compounds synthesized from this compound have shown notable antimicrobial and antifungal activities. For example, benzazolyl pyrazoles derived from similar substrates demonstrated pronounced antibacterial activity against Klebsiella pneumoniae, and excellent antifungal activity against Penicillium chrysogenum (Durgamma Suram et al., 2017). Additionally, novel N-phenylacetamide bearing 1,2,4-triazole derivatives synthesized from related compounds showed significant antimicrobial effects, particularly against Gram-negative bacteria (Li Bochao et al., 2017).

Antifungal and Cytotoxicity Studies

Further research into benzoxazole derivatives, including those structurally similar to this compound, revealed significant anti-Candida activities. These studies indicate a broad spectrum of action against Candida strains, showcasing the potential of benzoxazole derivatives in antifungal applications without cross-resistance with conventional treatments (M. Staniszewska et al., 2021).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCUBZCFWVJMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382257
Record name 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849021-37-0
Record name 2-(2-Benzoxazolyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.